molecular formula C17H19N5O B2675820 1-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380084-99-9

1-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2675820
CAS No.: 2380084-99-9
M. Wt: 309.373
InChI Key: LPQQWIXHYVHINF-UHFFFAOYSA-N
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Description

1-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of pyrazole, azetidine, and benzodiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, catalyzed by vitamin B1 . This method is advantageous due to its simplicity, metal-free catalysis, and environmentally friendly conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation and solvent-free conditions to enhance reaction efficiency and yield. For example, the use of H3[PW12O40]/SiO2 as a catalyst under microwave irradiation has been shown to produce high yields of 1,3,5-trisubstituted pyrazoles .

Chemical Reactions Analysis

Types of Reactions

1-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethylpyrazole: A simpler compound with similar pyrazole structure.

    Azetidine-3-carboxylic acid: Contains the azetidine ring but lacks the benzodiazole moiety.

    1H-Benzodiazole: Shares the benzodiazole structure but lacks the pyrazole and azetidine components.

Uniqueness

1-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of three distinct moieties, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[3-(benzimidazol-1-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-11-16(12(2)20(3)19-11)17(23)21-8-13(9-21)22-10-18-14-6-4-5-7-15(14)22/h4-7,10,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQQWIXHYVHINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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